1-[3-(cyclopropylmethoxy)pyrrolidine-1-carbonyl]-4-methylpiperazine

IRAK4 inhibition Kinase inhibitor SAR Innate immunity

1-[3-(Cyclopropylmethoxy)pyrrolidine-1-carbonyl]-4-methylpiperazine (CAS 2034520-54-0) is a synthetic small-molecule inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a central signaling node in toll-like receptor (TLR) and interleukin-1 receptor (IL-1R) pathways driving innate immune and inflammatory responses. The compound was characterized as part of the structure–activity relationship (SAR) campaign that ultimately yielded the clinical candidates BAY1834845 (zabedosertib) and BAY1830839.

Molecular Formula C14H25N3O2
Molecular Weight 267.373
CAS No. 2034520-54-0
Cat. No. B2969771
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[3-(cyclopropylmethoxy)pyrrolidine-1-carbonyl]-4-methylpiperazine
CAS2034520-54-0
Molecular FormulaC14H25N3O2
Molecular Weight267.373
Structural Identifiers
SMILESCN1CCN(CC1)C(=O)N2CCC(C2)OCC3CC3
InChIInChI=1S/C14H25N3O2/c1-15-6-8-16(9-7-15)14(18)17-5-4-13(10-17)19-11-12-2-3-12/h12-13H,2-11H2,1H3
InChIKeyNJWLDZHFOJFQDY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-[3-(Cyclopropylmethoxy)pyrrolidine-1-carbonyl]-4-methylpiperazine (CAS 2034520-54-0): Core Identity and Procurement Context


1-[3-(Cyclopropylmethoxy)pyrrolidine-1-carbonyl]-4-methylpiperazine (CAS 2034520-54-0) is a synthetic small-molecule inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a central signaling node in toll-like receptor (TLR) and interleukin-1 receptor (IL-1R) pathways driving innate immune and inflammatory responses [1]. The compound was characterized as part of the structure–activity relationship (SAR) campaign that ultimately yielded the clinical candidates BAY1834845 (zabedosertib) and BAY1830839 [1]. Its molecular architecture features a 3-(cyclopropylmethoxy)pyrrolidine carboxamide core connected to an N-methylpiperazine terminus, positioning it within the broader class of ATP-competitive IRAK4 inhibitors built on an indazole scaffold [1].

Why Broad-Spectrum IRAK4 Inhibitor Claims Do Not Guarantee Interchangeability with 1-[3-(Cyclopropylmethoxy)pyrrolidine-1-carbonyl]-4-methylpiperazine


IRAK4 inhibitors within the same indazole-based chemotype exhibit highly sensitive SAR, where subtle variations in the 6‑position alkoxy substituent on the indazole ring can shift biochemical potency by more than an order of magnitude [1]. Simple replacement of the cyclopropylmethoxy group of this compound with a methoxy, ethoxy, isopropoxy, or trifluoromethoxy analog yields IRAK4 IC50 values spanning from 57 nM down to 3 nM, demonstrating that in-class compounds cannot be assumed to provide equivalent target engagement or downstream pharmacological effect without explicit quantitative verification [1]. Consequently, procurement decisions that rely on generic scaffold similarity risk acquiring material with substantially attenuated biochemical potency, compromising experimental reproducibility in IRAK4-dependent signaling models.

Quantitative Differentiation Evidence for 1-[3-(Cyclopropylmethoxy)pyrrolidine-1-carbonyl]-4-methylpiperazine Against Closest IRAK4 Inhibitor Analogs


Head-to-Head IRAK4 Enzymatic Potency: Cyclopropylmethoxy vs. Methoxy, Ethoxy, and Isopropoxy Analogs

Within the N-methylpiperazine-substituted indazole series (Table 2, compounds 14–18), the cyclopropylmethoxy analog (compound 18) achieves the lowest IRAK4 IC50 at 3 nM, representing a 19‑fold improvement over the methoxy-substituted compound 14 (IC50 = 57 nM) and a clear potency advantage over both the ethoxy (compound 16, IC50 = 5 nM) and isopropoxy (compound 17, IC50 = 4 nM) congeners [1]. All measurements were performed in the same biochemical assay format (IRAK4 enzymatic assay, 1 mM ATP) [1].

IRAK4 inhibition Kinase inhibitor SAR Innate immunity

SAR Trend: The Cyclopropylmethoxy Group as a Potency-Optimizing 6‑Position Substituent

Systematic evaluation of 6‑position substituents (R1) on the indazole scaffold while maintaining an N-methylpiperazine motif (R2 = Me) revealed a progressive potency enhancement moving from small halogen/alkyl groups (F, Me, Cl; IC50s 83–961 nM) through alkoxy substituents (OMe, OCF3, OEt, OiPr; IC50s 4–57 nM) to the cyclopropylmethoxy group (IC50 = 3 nM) [1]. The cyclopropylmethoxy moiety thus represents the potency apex within this specific chemotype series [1].

Medicinal chemistry Structure-activity relationship IRAK4 inhibitor optimization

Relationship to Clinical Candidates: Benchmarking Against BAY1834845 and BAY1830839

The publication reporting compound 18 also discloses the biochemical potency of the two clinical candidates derived from this program: BAY1830839 (IRAK4 IC50 = 3 nM) and BAY1834845/zabedosertib (IRAK4 IC50 = 8 nM) [1]. Compound 18 is equipotent to BAY1830839 and 2.7‑fold more potent than BAY1834845 in the identical biochemical assay [1]. However, the clinical candidates were selected for their overall profile combining potency, selectivity, and DMPK properties, highlighting that compound 18 offers a distinct potency-matched but chemically distinct reference point for preclinical mechanistic studies.

Clinical candidate comparison IRAK4 drug discovery Benchmarking

Evidence-Supported Procurement Scenarios for 1-[3-(Cyclopropylmethoxy)pyrrolidine-1-carbonyl]-4-methylpiperazine in IRAK4 Research


IRAK4-Dependent Cellular Signaling Studies in Human PBMCs or THP-1 Cells

When investigating TLR7/8-driven (R848-stimulated) or IL-1β-mediated TNFα and NF-κB responses, compound 18 provides single-digit nanomolar biochemical potency (IC50 = 3 nM) that matches the clinical candidate BAY1830839 while offering a distinct chemotype for orthogonal confirmation of IRAK4-dependent pharmacology [1]. Its N-methylpiperazine moiety facilitates salt formation for improved aqueous solubility in cell-culture-compatible vehicles [1].

Medicinal Chemistry SAR Campaigns Targeting the IRAK4 ATP-Binding Pocket

As the most potent 6‑position-substituted analog within the N-methylpiperazine indazole series, compound 18 serves as the benchmark for any new R1 modifications aimed at matching or exceeding the cyclopropylmethoxy-driven potency ceiling [1]. Its well-defined SAR context allows medicinal chemists to assess whether alternative substituents improve selectivity or ADME without sacrificing the potency advantage conferred by the cyclopropylmethoxy moiety [1].

Kinase Selectivity Profiling and Off-Target Assessment Reference

Because compound 18 is structurally divergent from the clinical candidates BAY1834845 and BAY1830839—differing in both the 6‑position substituent and the piperazine linker—it can be employed as a chemical-probe comparator in selectivity assays (e.g., FLT3, other kinase panel screening) to differentiate on-target IRAK4 effects from compound-specific off-target liabilities [1].

Quote Request

Request a Quote for 1-[3-(cyclopropylmethoxy)pyrrolidine-1-carbonyl]-4-methylpiperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.